5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHANESULFONYL)-N-[2-(PHENYLCARBAMOYL)-1-BENZOFURAN-3-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Preparation Methods
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-[2-(PHENYLCARBAMOYL)-1-BENZOFURAN-3-YL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. The synthetic routes typically involve the use of reagents such as chlorinating agents, sulfonylating agents, and carbamoylating agents under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzofuran and pyrimidine rings allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and ethanesulfonyl groups make it susceptible to nucleophilic substitution reactions, often using nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
5-CHLORO-2-(ETHANESULFONYL)-N-[2-(PHENYLCARBAMOYL)-1-BENZOFURAN-3-YL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrimidine ring and other functional groups allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting various biological processes .
Comparison with Similar Compounds
Compared to other similar compounds, 5-CHLORO-2-(ETHANESULFONYL)-N-[2-(PHENYLCARBAMOYL)-1-BENZOFURAN-3-YL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 5-CHLORO-2-METHYLSULFONYL-4-PYRIMIDINECARBOXYLIC ACID
- 5-CHLORO-2-ETHANESULFONYL-PYRIDINE These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C22H17ClN4O5S |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN4O5S/c1-2-33(30,31)22-24-12-15(23)18(27-22)20(28)26-17-14-10-6-7-11-16(14)32-19(17)21(29)25-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
OAOPRSKIIGOEAO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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